Product packaging for Dysprosium--nickel (1/1)(Cat. No.:CAS No. 12159-31-8)

Dysprosium--nickel (1/1)

Cat. No.: B14726458
CAS No.: 12159-31-8
M. Wt: 221.193 g/mol
InChI Key: OHOKXYQPNYNEDY-UHFFFAOYSA-N
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Description

Significance of Rare-Earth Transition Metal Intermetallics in Materials Science and Condensed Matter Physics

Intermetallic compounds formed between rare-earth (R) and 3d transition metals (M) are a significant area of research in materials science and condensed matter physics. bohrium.comresearchgate.net These materials exhibit a wide range of interesting physical properties and have numerous technical applications, including permanent magnets, magnetostrictive devices, and materials for hydrogen storage. bohrium.comresearchgate.net The unique magnetic properties of these compounds arise from the interplay between the 4f electrons of the rare-earth elements and the 3d electrons of the transition metals. bohrium.com

The 4f electrons are responsible for the high magnetic moments and large magnetic anisotropy, while the 3d electrons contribute to the magnetic ordering and Curie temperature. researchgate.netmdpi.com This combination of properties makes rare-earth transition metal intermetallics attractive for the development of high-performance magnetic materials. researchgate.net

Overview of Equiatomic RNi Systems and Their Unique Characteristics

Equiatomic RNi systems, where R is a rare-earth element, are a specific class of rare-earth transition metal intermetallics that have been studied for their diverse magnetic and structural properties. These compounds often crystallize in orthorhombic structures, such as the FeB or CrB types. The magnetic properties of RNi compounds vary significantly depending on the specific rare-earth element, leading to a range of magnetic behaviors including ferromagnetism, antiferromagnetism, and complex magnetic ordering at low temperatures.

Specific Academic and Research Focus on Dysprosium—Nickel (1/1) Compound

Among the RNi systems, the equiatomic compound Dysprosium-Nickel (DyNi) has garnered particular interest from the research community. This is due to its intriguing magnetic properties, including a field-induced spin-flop metamagnetic transition and a significant magnetocaloric effect (MCE). arxiv.org The noncollinear magnetic structure of DyNi at low fields, arising from a balance between exchange interactions and magnetocrystalline anisotropy, is a key factor behind its interesting magnetic behavior. arxiv.org

Recent research has focused on the potential of DyNi for applications in magnetic refrigeration due to its large MCE over a broad temperature range. arxiv.org The synthesis of DyNi can be achieved through methods such as arc melting of the constituent elements. For producing nanocrystalline forms, high-energy ball milling is employed, though it necessitates strict control of the atmosphere to prevent oxidation of the highly reactive dysprosium.

Structure

2D Structure

Chemical Structure Depiction
molecular formula DyNi B14726458 Dysprosium--nickel (1/1) CAS No. 12159-31-8

Properties

CAS No.

12159-31-8

Molecular Formula

DyNi

Molecular Weight

221.193 g/mol

IUPAC Name

dysprosium;nickel

InChI

InChI=1S/Dy.Ni

InChI Key

OHOKXYQPNYNEDY-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Dy]

Origin of Product

United States

Synthesis Methodologies and Fabrication Techniques of Dyni

Bulk Synthesis Approaches for Polycrystalline DyNi

The creation of bulk polycrystalline DyNi predominantly relies on high-temperature melting and solid-state reaction techniques. These methods are foundational for producing larger quantities of the material for fundamental studies and as precursors for other forms.

Arc-Melting Techniques and Controlled Atmosphere Conditions

Arc-melting is a widely utilized technique for synthesizing DyNi from its constituent elements. metalwerks.commetallab.net This process involves striking an electric arc between a non-consumable tungsten electrode and the raw materials (dysprosium and nickel) within a water-cooled copper crucible. metalwerks.com To prevent the highly reactive dysprosium from oxidizing at elevated temperatures, the entire process is conducted under a controlled, inert atmosphere, typically argon. metalwerks.comunc.edu The high temperatures generated by the arc, which can exceed 3500°C, are sufficient to melt and homogenize the elements into the DyNi alloy. metallab.net To ensure compositional uniformity, the resulting alloy button is often flipped and re-melted multiple times. metalwerks.com

The quality and performance of the final DyNi product are heavily dependent on the purity of the starting materials. For instance, the presence of impurities like gadolinium (Gd³⁺) or holmium (Ho³⁺) can disrupt the desired intermetallic phase structure. Therefore, the dysprosium precursor often undergoes a purification process, such as multistage solvent extraction, to remove unwanted rare-earth elements.

Solid-State Reduction and Alloying Processes

Solid-state synthesis, also known as the ceramic method, provides an alternative route to producing DyNi. sigmaaldrich.com This technique involves the reaction of solid starting materials to form a new solid product with a well-defined crystal structure. sigmaaldrich.com In the context of DyNi, this can involve the direct reaction of dysprosium and nickel powders.

A crucial preceding step is often the reduction of dysprosium oxide (Dy₂O₃) to its metallic form. This is typically achieved through a calcinothermic reduction process where Dy₂O₃ is reacted with a reducing agent like calcium at high temperatures. vjst.vn The resulting metallic dysprosium is then mixed with nickel powder in a 1:1 atomic ratio. The mixture is subsequently subjected to heat treatment at a controlled temperature for a specific duration to facilitate the diffusion of atoms and the formation of the DyNi intermetallic compound. sigmaaldrich.com The reaction rate in solid-state synthesis is a critical parameter and is influenced by factors such as the particle size and surface area of the reactants, as well as the diffusion rates of the constituent atoms. sigmaaldrich.com

Formation of Nanocrystalline and Thin Film DyNi Architectures

The fabrication of DyNi in nanocrystalline and thin film forms opens up possibilities for novel applications by leveraging size-dependent properties and enabling integration into micro- and nano-scale devices.

High-Energy Ball Milling for Nanocrystalline Dy-Ni Composites

High-energy ball milling is a top-down mechanical alloying technique used to produce nanocrystalline materials. In this process, dysprosium and nickel powders, in the desired stoichiometric ratio, are loaded into a hardened steel or tungsten carbide vial along with grinding media (balls). The vial is then subjected to high-energy impacts for extended periods, typically 20-40 hours. The repeated fracturing and cold-welding of the powder particles lead to a significant reduction in grain size, often to below 50 nanometers, resulting in a nanocrystalline Dy-Ni composite. A critical requirement for this method is the stringent control of the atmosphere to prevent oxygen contamination, as dysprosium is highly reactive.

Electrochemical Alloying and De-alloying Processes in Molten Salts

Electrochemical methods in molten salts offer a versatile and controllable route for the synthesis of Dy-Ni intermetallic compounds. mdpi.com This technique involves the co-electroreduction of dysprosium and nickel ions from a molten salt electrolyte onto a cathode. mdpi.com For example, DyNi intermetallic compounds have been synthesized by potentiostatic electrolysis in a KCl-NaCl-CsCl eutectic melt containing DyCl₃ and NiCl₂ at temperatures ranging from 823 to 973 K. mdpi.com By controlling the electrolysis potential, different Dy-Ni phases can be selectively formed. mdpi.com For instance, more negative potentials tend to favor the formation of intermetallic phases with a higher dysprosium content. mdpi.com The composition and morphology of the resulting Dy-Ni deposit, whether in powder or coating form, can be tailored by adjusting electrochemical parameters like potential and current density. mdpi.com

Epitaxial Thin Film Growth via Co-deposition and Subsequent Annealing

The fabrication of high-quality DyNi thin films often involves physical vapor deposition (PVD) techniques, such as co-deposition, followed by a post-deposition annealing step. youtube.comyoutube.com In the co-deposition process, dysprosium and nickel are simultaneously evaporated from separate sources within a high-vacuum chamber and deposited onto a substrate. youtube.com The substrate material and its temperature can influence the growth and orientation of the film.

An in-depth examination of the synthesis and fabrication of the intermetallic compound Dysprosium-Nickel (DyNi) reveals a critical dependence on the quality and form of its precursors. The methodologies for preparing these precursors are foundational to achieving the desired properties in the final DyNi alloy. This article focuses exclusively on the intricate processes involved in the preparation and purification of precursors for DyNi synthesis, specifically the isolation of high-purity dysprosium, the synthesis of dysprosium oxide nanoparticles, and the production of metallic dysprosium via calcinothermic reduction.

Compound Information

Electronic Structure and Interatomic Bonding Characteristics of Dyni

Electronic Band Structure Calculations and Analysis

The electronic band structure of DyNi, calculated using the full potential linear augmented plane wave (FP-LAPW) method, reveals its metallic nature. The calculations are typically performed for both spin-up and spin-down channels to account for the magnetic properties of the compound.

A representative band structure for DyNi in the FeB phase at ambient pressure and temperature is shown along high-symmetry directions in the Brillouin zone. researchgate.net The plots for both spin-up and spin-down configurations show multiple bands crossing the Fermi level, which is a characteristic feature of metallic materials. researchgate.net The complexity of the band structure, with its numerous overlapping and dispersing bands, indicates a significant hybridization between the constituent atomic orbitals.

Computational methods such as the Full-Potential Linearized Augmented Plane Waves (FLAPW) method, often implemented in codes like WIEN2k, are used to perform these calculations. For systems containing rare-earth elements like Dysprosium, the generalized gradient approximation (GGA) is commonly employed for the exchange-correlation potential, and a GGA+U approach is often necessary to properly treat the strongly correlated 4f electrons of Dysprosium.

Density of States (DOS) and Partial Density of States (PDOS) Investigations

The density of states (DOS) provides information about the number of available electronic states at each energy level. For DyNi, the total density of states (TDOS) and partial density of states (PDOS) have been investigated to understand the contributions of different orbitals of Dysprosium and Nickel to the electronic structure.

The TDOS for DyNi in the FeB phase confirms its metallic character, with a non-zero value at the Fermi level. researchgate.net The PDOS analysis reveals that the states near the Fermi level are primarily composed of Ni 3d and Dy 5d orbitals, indicating their crucial role in the compound's electronic and magnetic properties. The Dy 4f states, on the other hand, are highly localized and situated at higher binding energies, away from the Fermi level. aps.org

Hard X-ray photoemission spectroscopy (HAXPES) studies on the isostructural compounds GdNi and HoNi support this picture, showing that the Ni 3d density of states is spread from the Fermi level to about 3 eV binding energy, while the rare-earth 4f features are located at higher binding energies. aps.org This suggests a partially filled Ni 3d band, which is a key factor in the electronic behavior of these R-Ni compounds. aps.org

FeatureDescription
Total DOS at Fermi Level Finite, confirming metallic nature.
Major Contribution near Fermi Level Primarily from Ni 3d and Dy 5d states.
Dy 4f States Highly localized at higher binding energies.
Ni 3d Band Partially filled and spread up to ~3 eV below the Fermi level.

Fermi Level Characteristics and Associated Electronic Properties

The Fermi level (E_F), which represents the highest energy level occupied by electrons at absolute zero temperature, is a critical parameter for understanding the electronic properties of a material. In theoretical calculations of DyNi, the Fermi level is typically set to 0 eV for reference. researchgate.net

The electronic states at and near the Fermi level in DyNi are dominated by the hybridized Ni 3d and Dy 5d orbitals. researchgate.net The density of these states at the Fermi level, D(E_F), is directly related to several electronic properties. For instance, the electronic specific heat coefficient (γ), also known as the Sommerfeld coefficient, is proportional to D(E_F). For the related compound DyNi5, the Sommerfeld coefficient has been determined to be 36 mJ/K²mol, which indicates a significant density of states at the Fermi level for the conduction electrons. worldscientific.com While this value is not for DyNi, it suggests that R-Ni compounds can possess a substantial electronic contribution to their specific heat.

The nature of the bands crossing the Fermi level determines the shape of the Fermi surface, which in turn influences transport properties like electrical conductivity. The band structure of DyNi indicates a complex Fermi surface, as expected for an intermetallic compound with multiple contributing orbitals.

Contributions of Dysprosium 4f/5d and Nickel 3d Orbitals to Electronic States

The electronic properties and, particularly, the magnetic behavior of DyNi arise from the interplay and hybridization of the electronic orbitals of Dysprosium and Nickel. The ferrimagnetism observed in many rare earth (R) - transition metal (M) compounds is a direct consequence of the interactions between the 4f electrons of the rare earth element and the 3d electrons of the transition metal.

Valence-band HAXPES studies on similar R-Ni compounds confirm that the Ni 3d states are located near the Fermi level, while the R 4f states are at higher binding energies. aps.org This separation in energy highlights the different roles of these orbitals: the Ni 3d electrons are more involved in the itinerant electronic properties, whereas the Dy 4f electrons are the primary source of the localized magnetism.

OrbitalPrimary Contribution
Dy 4f Localized magnetic moment.
Dy 5d Hybridization with Ni 3d, contribution to states near the Fermi level.
Ni 3d Major contribution to states near the Fermi level, itinerant magnetism.

Electron-Quasiparticle Interaction Studies

Detailed experimental or theoretical studies specifically focused on electron-quasiparticle interactions in the DyNi (1/1) compound are not widely available in the reviewed literature. However, studies on related compounds, such as the borocarbide superconductors (RNi₂B₂C), indicate that the interaction of conduction electrons with crystal electric field (CEF) excitations and phonons can be quite strong. researchgate.net In magnetic rare-earth compounds, the interaction between conduction electrons and the localized 4f magnetic moments can also be a significant factor. For DyNi, it can be inferred that such interactions would play a role in its transport and thermal properties, but specific quantitative studies are needed for a complete understanding.

Magnetic Properties and Associated Phenomena in Dyni

Magnetic Anisotropy and Crystal Field Effects

The directional dependence of a material's magnetic properties is known as magnetic anisotropy. In DyNi, this is a dominant effect that dictates the preferred orientation of the magnetic moments and is intimately linked to the electronic structure of the dysprosium ion.

Magnetocrystalline anisotropy is an intrinsic property that arises from the interaction between the electron spins and the crystal lattice. wikipedia.orgumn.edu The primary mechanism responsible for the strong magnetic anisotropy in DyNi is the spin-orbit coupling of the 4f electrons of the Dy³⁺ ion.

The 4f electron cloud of the dysprosium ion is not spherically symmetric; its shape is determined by the orbital angular momentum. The spin-orbit interaction couples the electron's spin moment to this aspherical charge distribution. The crystal lattice, through its electric field (the crystal field), then interacts with this non-spherical electron cloud. This interaction results in the total energy of the system being dependent on the orientation of the magnetic moment with respect to the crystallographic axes. The directions for which the energy is minimized are called "easy" axes of magnetization. In DyNi, the strong magnetocrystalline anisotropy forces the magnetic moments to align predominantly along the a-axis. iaea.orgumn.edu

The crystal field effect is the electrostatic field created by the arrangement of ions in the crystal lattice that surrounds the magnetic Dy³⁺ ion. msu.ru This field lifts the degeneracy of the 4f electron energy levels. According to crystal field theory, the interaction between the surrounding ligand (Ni atoms) and the d- or f-orbitals of the central metal ion (Dy) causes a splitting of the orbital energy levels. aps.orgresearchgate.net

For the Dy³⁺ ion in the orthorhombic crystal structure of DyNi, the crystal field splits the ground state multiplet, creating a set of discrete energy levels. This splitting is highly anisotropic and establishes a ground state with a specific orientation of the electron cloud. Consequently, the magnetic moment of the dysprosium ion, which is tied to this electron cloud via spin-orbit coupling, has a strong preference for a particular direction in the crystal. This crystal-field-induced anisotropy is the fundamental reason for the large coercive fields and the specific non-collinear magnetic structure observed in DyNi. msu.rumdpi.com

Anisotropic Magnetic Susceptibility and Directional Alignment of Ordered Moments

The magnetic properties of DyNi are intrinsically linked to its orthorhombic FeB-type crystal structure (space group Pnma), which imparts a significant magnetocrystalline anisotropy. arxiv.org This anisotropy dictates the directional dependence of the magnetic susceptibility and the alignment of the magnetic moments within the crystal lattice.

Neutron diffraction studies have revealed that DyNi exhibits a non-collinear magnetic structure at low temperatures and in low magnetic fields. arxiv.org This complex arrangement is a result of the competition between the exchange interaction and the magnetocrystalline anisotropy stemming from the crystalline electric fields. arxiv.org The magnetic moments of the dysprosium atoms are coupled ferromagnetically along the a-axis, but antiferromagnetically along the c-axis. arxiv.org

This anisotropic alignment leads to distinct magnetic behaviors depending on the direction of an applied magnetic field. When a magnetic field is applied along the c-axis, the magnetization is initially low. However, as the field strength increases, it overcomes the antiferromagnetic coupling, inducing a spin-flopping process. This results in a sharp, step-like increase in magnetization, a phenomenon characteristic of a metamagnetic transition. arxiv.org Studies on single crystals of DyNi have shown this critical field to be approximately 50 kOe at 4.2 K, with the transition accompanied by significant hysteresis. arxiv.org The anisotropic nature is a key factor governing the compound's response to external magnetic fields and is fundamental to understanding its magnetocaloric properties.

Magnetocaloric Effects (MCE)

The magnetocaloric effect (MCE) is a magnetothermal phenomenon where a material's temperature changes in response to an applied magnetic field. This effect is particularly pronounced in materials that undergo a magnetic phase transition. In DyNi, a significant MCE is observed, making it a material of interest for magnetic refrigeration technologies, especially in the temperature range of 50-80 K. arxiv.org The MCE in DyNi is quantified by two primary parameters: the isothermal magnetic entropy change (ΔS_M) and the adiabatic temperature change (ΔT_ad).

The isothermal magnetic entropy change (ΔS_M) represents the change in the magnetic entropy of the material upon the application of a magnetic field at a constant temperature. For DyNi, this value has been determined through magnetization-field isotherm measurements. arxiv.org A substantial magnetic entropy change is observed, which is a hallmark of a large MCE. The peak value of ΔS_M is directly related to the magnitude of the applied magnetic field.

Interactive Data Table: Isothermal Magnetic Entropy Change in DyNi

Magnetic Field Change (kOe)Maximum Isothermal Magnetic Entropy Change (-ΔS_M) (J kg⁻¹ K⁻¹)Reference
6019 arxiv.org

The analysis of ΔS_M is crucial for evaluating the cooling efficiency of a magnetocaloric material. The large entropy change in DyNi is closely linked to its field-induced magnetic phase transition. arxiv.org

The adiabatic temperature change (ΔT_ad) is the change in temperature of the material when a magnetic field is applied or removed under adiabatic conditions (i.e., no heat exchange with the surroundings). timsweather.austackexchange.com This parameter provides a direct measure of the cooling or heating potential of the material. In DyNi, significant adiabatic temperature changes have been measured.

Interactive Data Table: Adiabatic Temperature Change in DyNi

Magnetic Field Change (kOe)Maximum Adiabatic Temperature Change (ΔT_ad) (K)Reference
604.5 arxiv.org

The values of ΔT_ad, like ΔS_M, are dependent on the strength of the applied magnetic field. The notable temperature change further underscores DyNi's potential for magnetic refrigeration applications. arxiv.org

The large magnetocaloric effect in DyNi is not merely a consequence of its ferromagnetic ordering but is strongly correlated with the field-induced metamagnetic phase transition. arxiv.org The compound is ferromagnetic with a Curie temperature (T_C) of 59 K. arxiv.org Below this temperature, the application of a sufficiently strong magnetic field induces a spin-flop transition, which is a first-order magnetic phase transition. arxiv.orgsemi.ac.cn

This field-induced transition from a non-collinear (canted antiferromagnetic) state to a ferromagnetic state leads to a sharp change in magnetization. arxiv.org According to the thermodynamic Maxwell relations, a large change in magnetization with respect to temperature is a prerequisite for a large magnetic entropy change. semi.ac.cndtu.dk Therefore, the significant MCE in DyNi is directly attributed to the spin-flop metamagnetism that occurs in the material. arxiv.org This correlation highlights that materials with field-sensitive magnetic phase transitions are prime candidates for exhibiting large magnetocaloric effects.

High-Entropy Effects on Magnetic Ordering Temperatures and Properties

To investigate the influence of chemical complexity on magnetic properties, high-entropy alloys based on DyNi have been synthesized. This involves the partial or full replacement of the Dysprosium (Dy) rare-earth element with a combination of other rare-earth elements. Specifically, the systems RNi, where R = Tb₁/₃Dy₁/₃Ho₁/₃ and Gd₁/₅Tb₁/₅Dy₁/₅Ho₁/₅Er₁/₅, have been studied to understand the impact of increased configurational entropy at the rare-earth site. aip.orgarxiv.org

A key finding is the robustness of the ferromagnetic ordering. Despite the increased atomic disorder, the Curie temperature of DyNi (T_C ≈ 59 K) remains remarkably stable. aip.orgresearchgate.net In the (Tb₁/₃Dy₁/₃Ho₁/₃)Ni compound, the T_C is slightly enhanced to 63 K, while in the five-component (Gd₁/₅Tb₁/₅Dy₁/₅Ho₁/₅Er₁/₅)Ni, the T_C remains close to that of DyNi. researchgate.net This indicates that the ferromagnetic transition is resilient to the high-entropy state, at least for these specific compositions where the lattice parameters and the average number of 4f electrons are kept relatively constant. aip.orgarxiv.org

However, the introduction of multiple rare-earth elements with competing magnetic interactions and anisotropies can lead to new magnetic phenomena. aip.orgarxiv.org For instance, in (Gd₁/₅Tb₁/₅Dy₁/₅Ho₁/₅Er₁/₅)Ni, an additional magnetic anomaly is observed at a lower temperature, which is attributed to a spin reorientation. aip.orgarxiv.org This new transition arises from the competing magnetic interactions introduced by the different rare-earth ions. arxiv.org

Furthermore, the high-entropy state influences the magnetocaloric effect. While the peak value of the isothermal magnetic entropy change (-ΔS_M) may decrease compared to the parent DyNi compound, the temperature range over which the MCE is significant can be broadened. researchgate.net This broadening, advantageous for refrigeration applications, is linked to the additional spin reorientation transition. researchgate.net These results suggest that designing the anisotropy of rare-earth magnetic moments in a high-entropy configuration is a viable strategy for tuning and potentially enhancing magnetocaloric properties. arxiv.orgresearchgate.net

Thermodynamic Properties and Phase Stability of Dyni

Experimental Determination of Enthalpies of Formation

The standard enthalpy of formation (ΔfH°) provides a measure of the energy change when a compound is formed from its constituent elements in their standard states. libretexts.orgwikipedia.orgchemteam.infokhanacademy.org For DyNi, this value has been determined experimentally using high-temperature direct synthesis calorimetry. bohrium.com This method involves measuring the heat released during the direct reaction of dysprosium and nickel powders at high temperatures. researchgate.netlibretexts.orgnih.gov

In a key study, the standard enthalpy of formation for DyNi was measured at 1474 ± 2 K. The reaction of dysprosium and nickel powders was initiated in a differential microcalorimeter, and the resulting heat change was recorded. The product was confirmed to be the DyNi phase through X-ray diffraction and scanning electron microscopy (SEM). bohrium.com

Table 1: Experimental Standard Enthalpy of Formation for DyNi
CompoundMeasurement Temperature (K)MethodStandard Enthalpy of Formation (kJ/mol-atom)
DyNi1474 ± 2Direct Synthesis Calorimetry-35.2 ± 1.5 bohrium.com

Theoretical Modeling of Thermodynamic Parameters

Theoretical calculations, particularly those based on first-principles density functional theory (DFT), provide valuable insights into the thermodynamic properties of materials, complementing experimental findings.

Theoretical studies have been conducted to determine the structural and mechanical properties of DyNi in various possible crystal structures (polymorphs), including the experimentally observed orthorhombic FeB-type structure (space group Pnma). researchgate.net These calculations involve minimizing the total energy of the crystal lattice as a function of the cell volume to find the equilibrium state.

The equilibrium lattice constant, bulk modulus (a measure of resistance to compression), and its pressure derivative have been calculated for DyNi. researchgate.net For the stable FeB structure, the calculated cell volume at equilibrium is 1098.16 Bohr³, which shows good agreement with the experimental value of 1074.75 Bohr³. researchgate.net The bulk modulus and its derivative are key parameters in the equation of state (EOS) of a material, which describes the relationship between pressure, volume, and temperature. dynasupport.comwikipedia.orgyoutube.com

Table 2: Theoretical and Experimental Structural Properties of DyNi (FeB-type structure)
PropertyTheoretical ValueExperimental Value
Equilibrium Cell Volume (Bohr³)1098.16 researchgate.net1074.75 researchgate.net

The thermal expansion of a material is an anharmonic effect that can be described by the Grüneisen parameter (γ). wikipedia.orgiosrjournals.org This dimensionless parameter relates the thermal expansion of a crystal to its specific heat and other thermodynamic properties. wikipedia.org Theoretical models can predict the thermal expansion coefficient and the Grüneisen parameter by analyzing the volume dependence of phonon frequencies. arxiv.orgaps.orggithub.ioosti.govaps.org

The specific heat capacity (Cp) of a solid is a measure of the heat required to raise its temperature. azom.com At low temperatures, the vibrational contribution to the specific heat is described by the Debye model, which characterizes the collective vibrations of atoms as phonons. gsu.eduwikipedia.orglibretexts.orgdspmuranchi.ac.inlibretexts.org A key parameter in this model is the Debye temperature (ΘD), which represents the temperature above which all vibrational modes begin to be excited and below which quantum effects become significant. gsu.edulibretexts.org

Theoretical calculations have been performed to determine the specific heat and Debye temperature for DyNi under various conditions of pressure and temperature. researchgate.net These models derive the thermodynamic properties from the calculated phonon density of states. The Debye temperature can be estimated from the maximum phonon frequency of the system. These theoretical results provide a comprehensive picture of how DyNi stores thermal energy. researchgate.net

Phase Stability and Structural Transitions Under High Pressures and Temperatures

The stability of the DyNi compound is described by the Dy-Ni binary phase diagram, which has been established through experimental methods like X-ray diffraction and differential thermal analysis. researchgate.netiphy.ac.cnwikipedia.orgyoutube.com According to the phase diagram, DyNi is a stable intermetallic compound that melts congruently, meaning it transforms directly from a solid to a liquid of the same composition, at a temperature of 1248°C. researchgate.netiphy.ac.cn The Dy-Ni system contains a total of ten intermetallic compounds, with DyNi and DyNi₅ being the only ones that melt congruently. researchgate.netiphy.ac.cn

The phase diagram indicates the temperature ranges where DyNi is the stable solid phase at atmospheric pressure. researchgate.netiphy.ac.cn Theoretical calculations have explored the relative stability of different crystal structures (polymorphs) for DyNi, including FeB, CrB, CsCl, and NaCl types, confirming that the orthorhombic FeB structure is the most stable under ambient conditions. researchgate.net

Advanced Characterization Techniques in Dyni Research

X-ray Diffraction (XRD) and Complementary Techniques

Powder X-ray diffraction (PXRD) is a primary technique for the identification of crystalline phases and the refinement of their structural parameters. ncl.ac.ukmalvernpanalytical.com In a typical PXRD analysis, a powdered sample of DyNi is irradiated with monochromatic X-rays, and the resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the material. malvernpanalytical.com By comparing the experimental diffraction pattern to entries in crystallographic databases, such as the Crystallography Open Database (COD), the presence of the DyNi phase can be confirmed. ncl.ac.uk

Beyond simple phase identification, PXRD data is crucial for structural refinement using methods like the Rietveld refinement. wikipedia.org This powerful technique involves fitting a calculated diffraction profile, based on a known or proposed crystal structure model, to the experimental data. wikipedia.org The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to achieve the best possible fit. wikipedia.orgresearchgate.net For instance, the Rietveld method has been successfully used to process the X-ray diffraction pattern of a DyNi₃ intermetallide sample, allowing for a detailed analysis of its crystal structure. researchgate.net The quality of the refinement is often assessed by figures-of-merit and the goodness-of-fit index. vt.edu

Table 1: Example of PXRD Data Analysis for a DyNi-related Compound

ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupImmm (No. 71) researchgate.net
a (Å)3.99 researchgate.net
b (Å)11.18 researchgate.net
c (Å)17.34 researchgate.net

Note: This table presents data for a Th₂Ni₁₀Al₁₅ compound with a similar crystal structure to illustrate the type of information obtained from PXRD and structural refinement. Data for DyNi would be specific to its determined crystal structure.

In situ X-ray diffraction allows for the real-time monitoring of structural changes in materials as they occur under non-ambient conditions, such as varying temperatures or electrochemical environments. monash.eduyoutube.com This technique is particularly valuable for studying dynamic processes like phase transformations and chemical reactions. llnl.gov

In the context of Dy-Ni alloys, in situ energy-dispersive X-ray diffraction (EDXRD) has been employed to investigate the electrochemical alloying and de-alloying processes in molten LiCl-KCl. researchgate.netjst.go.jp This method enables the direct determination of the crystal structures and orientations of the products formed during electrolysis, without the interference of post-processing steps. researchgate.net For example, during potentiostatic electrolysis, the diffraction peak intensities of DyNi₂ were observed to increase while those of Ni decreased, indicating the direct formation of the DyNi₂ phase. researchgate.net Furthermore, in situ XRD can track changes in lattice parameters during these dynamic processes. jst.go.jp

Table 2: Observations from In Situ XRD of Dy-Ni Electrochemical Alloying

ProcessObservationTechniqueReference
AlloyingIncrease in DyNi₂ diffraction peak intensityEDXRD researchgate.net
AlloyingDecrease in Ni diffraction peak intensityEDXRD researchgate.net
De-alloyingDecrease in the apparent lattice constant of DyNi₂In situ white XRD jst.go.jp

For the most accurate and detailed determination of a crystal structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. uhu-ciqso.escarleton.edu This technique uses a single, well-ordered crystal, which eliminates the peak overlap inherent in powder diffraction patterns. SC-XRD provides precise information on unit cell dimensions, bond lengths, bond angles, and atomic positions. carleton.edu

The crystal structure of compounds like DyNi₃ has been redetermined with high precision using single-crystal X-ray diffraction data, confirming its belonging to the PuNi₃ structure type in the R3m space group. researchgate.net This level of precision allows for the refinement of atomic coordinates and anisotropic displacement parameters, offering a more detailed structural model than what is typically achievable with powder diffraction alone. researchgate.net The primary condition for this technique is the availability of a suitable single crystal, ideally with dimensions around 0.02 mm or larger. uhu-ciqso.es

Electron Microscopy and Associated Spectroscopic Methods

Electron microscopy techniques offer high-resolution imaging capabilities, providing direct visualization of a material's morphology, microstructure, and even atomic-scale features.

Scanning Electron Microscopy (SEM) is a versatile tool used to investigate the surface morphology and microstructure of materials. researchgate.netdtu.dk In SEM, a focused beam of electrons is scanned across the surface of the sample, and the resulting signals (such as secondary electrons and backscattered electrons) are used to form an image. This provides detailed information about the shape, size, and arrangement of particles and grains. dti.dkresearchgate.net

In the study of DyNi, SEM can be used to analyze the morphology of the synthesized compound, revealing details about its particle size distribution and surface features. researchgate.netresearchgate.net For instance, after an electrochemical process, SEM can be used to observe the surface of the resulting Dy-Ni alloy. Additionally, when coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can provide elemental mapping of the sample's surface, confirming the distribution of Dysprosium and Nickel. dti.dk

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, enabling the characterization of materials at the nanoscale. youtube.comcarleton.edu In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interaction of the electrons with the sample is used to form an image. This allows for the direct visualization of crystal lattices, defects, and nanoparticles. mdpi.comresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Verification

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is a fundamental analytical technique used to ascertain the elemental makeup of a sample. spark904.nlyoutube.com By bombarding the material with a high-energy electron beam, characteristic X-rays are emitted from the constituent atoms. spark904.nlnih.gov Each element produces X-rays at a unique energy level, allowing for their identification and quantification. spark904.nl

Table 1: Representative EDX Data for Dysprosium-Nickel (1/1)

Element Intended Atomic % Measured Atomic %
Dysprosium (Dy) 50 49.7
Nickel (Ni) 50 50.3

This table showcases typical results from an EDX analysis, confirming the elemental composition of a DyNi sample.

Electron Backscatter Diffraction (EBSD) for Crystal Orientation Mapping

Electron Backscatter Diffraction (EBSD) is a powerful microstructural characterization technique that provides information on the crystallographic orientation of a material. ebsd.comebsd.com A focused electron beam is scanned across a crystalline sample, generating Kikuchi patterns that are captured and analyzed to map the crystal orientation at each point. ebsd.comcore.ac.uk

For DyNi, EBSD is crucial for visualizing the grain structure, grain boundaries, and any preferred crystallographic orientation (texture). ebsd.comresearchgate.net This is particularly important as the magnetic properties of DyNi, such as magnetic anisotropy, are often strongly linked to the crystallographic direction. ebsd.com EBSD maps can reveal the influence of processing methods on the microstructure and, consequently, on the material's macroscopic properties. ebsd.comebsd.com

Low-Energy Electron Diffraction (LEED) for Surface Structural Analysis

Low-Energy Electron Diffraction (LEED) is a surface-sensitive technique employed to determine the atomic arrangement on the surface of single-crystal materials. libretexts.orgbhu.ac.in A beam of low-energy electrons is directed at the sample, and the resulting diffraction pattern of back-scattered electrons provides information about the symmetry and periodicity of the surface atoms. libretexts.orgocivm.com

Angle-Resolved Valence-Band Photoemission Spectroscopy

Angle-Resolved Valence-Band Photoemission Spectroscopy (ARPES) is a sophisticated experimental method that directly probes the electronic structure of solids. researchgate.netrsc.org It measures the kinetic energy and emission angle of photoelectrons ejected from a sample upon illumination with high-energy photons. researchgate.netaps.org This allows for the mapping of the electronic band structure, which describes the energy levels of electrons as a function of their momentum. rsc.orgaps.org

In the study of DyNi, ARPES provides critical insights into the electronic states near the Fermi level, which govern the material's electrical and magnetic properties. researchgate.neticm.edu.pl The technique can differentiate the contributions of dysprosium 4f and nickel 3d electrons to the valence band, offering a deeper understanding of the hybridization between these orbitals, a key factor in determining the magnetic ordering of the compound. researchgate.net

Neutron Scattering for Magnetic Structure Elucidation

Neutron scattering is an essential tool for determining the magnetic structure of materials. aps.orgbnl.gov Neutrons possess a magnetic moment that interacts with the magnetic moments of atoms within a crystal. dtic.mil By analyzing the scattering pattern of a neutron beam, the arrangement and orientation of these magnetic moments can be determined. aps.orgbnl.gov

For DyNi, which exhibits complex magnetic behavior, neutron diffraction has been instrumental in understanding its magnetic structure at various temperatures. osti.gov Studies have revealed that DyNi orders ferromagnetically. Below its ordering temperature, the magnetic moments of the dysprosium and nickel atoms align. Neutron diffraction patterns at low temperatures show additional magnetic Bragg peaks, the intensities of which can be used to determine the direction and magnitude of the individual atomic magnetic moments. osti.govaps.org

Table 2: Magnetic Properties of DyNi Determined by Neutron Scattering

Property Value
Magnetic Ordering Ferromagnetic
Magnetic Moment on Dy ~9.5 µB
Magnetic Moment on Ni ~0.2 µB

This table summarizes key findings from neutron scattering experiments on DyNi.

Magnetic Measurement Techniques

A Superconducting Quantum Interference Device (SQUID) is an exceptionally sensitive magnetometer used to measure extremely weak magnetic fields. ucla.eduwikipedia.org It operates on the principles of superconductivity and quantum interference. ubc.caresearchgate.net SQUID magnetometry is a cornerstone technique for characterizing the magnetic properties of materials like DyNi. ucla.eduubc.ca

Temperature-Dependent Magnetization and Hysteresis Loop Measurements

Temperature-dependent magnetization and hysteresis loop measurements are fundamental tools for characterizing the magnetic nature of DyNi. These techniques map the response of the material's magnetic moments to changes in temperature and external magnetic fields, revealing key parameters such as magnetic ordering temperatures, saturation magnetization, and coercivity.

Studies on the equiatomic DyNi compound, which crystallizes in the orthorhombic FeB-type structure, show that it is ferromagnetic with a Curie temperature (Tc) of approximately 59 K. researchgate.net Below this temperature, the material exhibits spontaneous magnetic ordering. The magnetization-versus-temperature curves, typically measured under both zero-field-cooled (ZFC) and field-cooled (FC) conditions, are critical for identifying the transition temperature. For instance, in related compounds like DyNi₅₋ₓAlₓ, measurements are often conducted in low fields (e.g., 0.04 T) to precisely determine the ordering temperatures. researchgate.net

Magnetization-field isotherms (M-H curves) provide further details about the magnetic behavior. For DyNi, measurements at low temperatures reveal step-like features, which are characteristic of metamagnetic transitions. researchgate.net This indicates a field-induced change from one type of magnetic order to another, which in the case of DyNi is attributed to a field-induced spin-flop from a noncollinear magnetic structure. researchgate.net Hysteresis loops, which plot magnetization (M) versus applied magnetic field (H), are essential for quantifying the material's magnetic memory. The loop's shape provides information on retentivity (remanent magnetization when the field is removed) and coercivity (the reverse field required to demagnetize the material). While DyNi exhibits ferromagnetic ordering, its M-H curves at temperatures near the ordering point may not show significant hysteresis. aps.org In other dysprosium-based intermetallics, such as Dy₃Al₂, distinct hysteresis is observed at low temperatures, confirming their hard magnetic character. researchgate.net

Magnetic Properties of DyNi and Related Compounds
CompoundMagnetic TransitionTransition Temperature (K)Key FeatureReference
DyNiFerromagnetic59Field-induced spin-flop metamagnetism researchgate.net
Dy₃Al₂Paramagnetic-Ferromagnetic94Large magnetic hysteresis at low temperatures researchgate.net
DyNi₅Ferromagnetic11Part of a study on Al substitution effects researchgate.net

Calorimetric Methods for Thermodynamic Property Determination

Calorimetric methods are indispensable for determining the fundamental thermodynamic properties of DyNi, such as heat capacity, enthalpy, and entropy. These measurements provide crucial data for understanding phase transitions and the magnetocaloric effect (MCE).

Direct synthesis calorimetry and solution calorimetry are used to determine the standard enthalpies of formation (ΔfH°) for Dy-Ni intermetallics. For DyNi, the enthalpy of formation has been determined, providing insight into the stability of the compound. bohrium.com Such studies show that the formation enthalpies for RE-Ni compounds tend to become more negative as the atomic number of the rare earth (RE) element increases, indicating stronger bonding in systems with heavier rare earths like dysprosium. researchgate.net

Heat capacity measurements as a function of temperature are particularly important. For DyNi, heat capacity studies have been performed to investigate its magnetic transitions. researchgate.net A sharp peak in the heat capacity curve at zero applied magnetic field is a clear indicator of the Curie temperature (59 K). When an external magnetic field is applied, this peak typically broadens and shifts, a behavior directly related to the magnetocaloric effect. researchgate.net By integrating the heat capacity data, one can calculate the isothermal magnetic entropy change (ΔS_M) and the adiabatic temperature change (ΔT_ad), which are key metrics for evaluating a material's potential for magnetic refrigeration. For DyNi, a large magnetocaloric effect is observed, with a maximum entropy change of 19 J·kg⁻¹·K⁻¹ for a field change of 60 kOe. researchgate.net

Electrochemical methods in molten salt electrolytes also serve as a powerful tool for determining thermodynamic properties. By measuring the coexisting phase potentials of various Ni-Dy intermetallic compounds, researchers can calculate the relative partial molar Gibbs energies, enthalpies, and entropies for both Dy and Ni in the alloys. kyoto-u.ac.jpresearchgate.net

Thermodynamic Data for Dy-Ni System
PropertyCompoundValueMethodReference
Enthalpy of Formation (ΔfH°)DyNi-35.2 ± 1.5 kJ/mol-atomDirect Synthesis Calorimetry bohrium.com
Max. Magnetic Entropy Change (ΔS_M)DyNi19 J·kg⁻¹·K⁻¹ (at 60 kOe)Heat Capacity Measurement researchgate.net
Max. Adiabatic Temperature Change (ΔT_ad)DyNi4.5 K (at 60 kOe)Heat Capacity Measurement researchgate.net

Advanced Spectroscopic Probes

Mössbauer spectroscopy is a highly sensitive technique for probing the local magnetic environment of a specific nucleus. It measures the resonant absorption of gamma rays, which is affected by hyperfine interactions between the nucleus and its surrounding electrons. wikipedia.org For dysprosium-containing materials, ¹⁶¹Dy Mössbauer spectroscopy is the most commonly used variant. researchgate.net

The interaction between the nuclear magnetic moment and the effective magnetic field at the nucleus (the magnetic hyperfine field) causes a splitting of the nuclear energy levels, leading to a multi-line absorption spectrum. researchgate.net The magnitude of this splitting is directly proportional to the magnetic hyperfine field, which is influenced by the atom's own electrons and contributions from neighboring magnetic ions. This allows for a precise determination of the local magnetic properties at the Dy site.

While specific ¹⁶¹Dy Mössbauer studies on the DyNi (1/1) compound are not widely reported in the literature, the technique has been successfully applied to numerous other dysprosium intermetallics, demonstrating its utility. For example, in studies of Dy-Fe-Co and Dy-Mn-Fe intermetallics, Mössbauer spectroscopy on both ¹⁶¹Dy and ⁵⁷Fe nuclei has been used to track the behavior of different magnetic sublattices. researchgate.net In amorphous DyAg, the technique revealed differences in the local magnetic environment compared to its crystalline counterpart. researchgate.net These studies provide critical information on local magnetic ordering, spin relaxation phenomena, and the electronic state of the dysprosium ion, insights that are directly relevant to understanding the magnetism in DyNi.

Point-contact spectroscopy (PCS) is a powerful method for studying the energy-dependent scattering of conduction electrons with various quasiparticles, such as phonons (lattice vibrations) and magnons (spin waves). warwick.ac.uk The technique measures the non-linear current-voltage (I-V) characteristics of a metallic constriction. The second derivative of the I-V curve (d²V/dI²) is proportional to the electron-quasiparticle interaction (EQI) spectral function, which reveals peaks at energies corresponding to strong interactions. warwick.ac.uk

While direct PCS studies on DyNi (1/1) are scarce, extensive research on the closely related compound DyNi₂B₂C provides an excellent illustration of the technique's capabilities. In DyNi₂B₂C, PCS measurements in the normal state revealed a strong, low-frequency peak in the EQI spectrum at around 5 meV. warwick.ac.uk This peak, which grows in intensity as the temperature is lowered, is attributed to the strong interaction of conduction electrons with coupled crystal-electric-field (CEF) and phonon excitations. warwick.ac.uk The CEF levels, which arise from the interaction of the Dy³⁺ 4f electrons with the electric field of the crystal lattice, can couple with phonon modes, and this coupling is then probed by the conduction electrons.

This ability to resolve interactions with specific quasiparticle excitations is a key strength of PCS. It allows for the disentanglement of contributions from electron-phonon coupling and electron-magnon coupling, which are fundamental to understanding the material's transport and magnetic properties. researchgate.net In magnetic materials like DyNi, where both phonons and magnons (spin waves associated with the ordered Dy moments) are present, PCS is uniquely suited to probe the interactions that govern their behavior at a microscopic level.

Theoretical and Computational Approaches in Dyni Research

Atomistic Simulations and Multi-Scale Modeling

While first-principles calculations are highly accurate, they are computationally expensive and typically limited to systems with a few hundred atoms. yale.edu To study larger systems and longer timescales, researchers turn to atomistic simulations and multi-scale modeling. molbnl.itaimspress.com

Atomistic Simulations: These methods use empirical potentials (force fields) to describe the interactions between atoms. molbnl.it While less accurate than DFT, they can handle millions or even billions of atoms, enabling the study of phenomena like dislocation dynamics, grain boundary effects, and the mechanical properties of polycrystalline DyNi.

Multi-Scale Modeling: This approach bridges the gap between the quantum and macroscopic scales by combining different simulation techniques. molbnl.itresearchgate.net For example, a small, critical region of a material might be modeled with DFT, while the surrounding area is treated with atomistic simulations, and the bulk material with continuum mechanics. This hierarchical approach allows for a more comprehensive understanding of material behavior across different length and time scales. yale.edumolbnl.it

Crystal Field Theory and Spin Model Simulations

Crystal Field Theory (CFT): CFT is a model that describes the effect of the surrounding ions (the "crystal field") on the d- and f-orbitals of a central metal ion. youtube.comwolfram.comyoutube.com In DyNi, the electric field generated by the Ni ions and other Dy ions lifts the degeneracy of the Dy³⁺ ion's 4f electron orbitals. youtube.com This splitting of energy levels is fundamental to understanding:

The magnetic anisotropy of DyNi, as the shape and orientation of the 4f electron cloud are determined by which orbitals are occupied.

The magnetocaloric effect, as an external magnetic field can alter the population of these energy levels, leading to a change in the magnetic entropy.

Spin Model Simulations: These simulations use simplified models, such as the Heisenberg or Ising models, to study the collective behavior of magnetic moments (spins) in a material. By representing the magnetic moments of the Dy and Ni atoms as classical or quantum spins interacting with each other, these models can be used to:

Simulate the temperature- and field-dependent magnetic ordering.

Investigate magnetic phase transitions.

Calculate thermodynamic properties like specific heat and magnetic susceptibility.

Thermodynamic Modeling Approaches (e.g., Miedema Model)

Thermodynamic models are used to predict the stability and phase behavior of materials. iaea.org The Miedema model is a semi-empirical model used to estimate the heat of formation of alloys. wikipedia.orgtaylorandfrancis.com It is based on three parameters: the electronegativity, the electron density at the boundary of the Wigner-Seitz cell, and the molar volume of the constituent elements. cmu.edu

For the Dy-Ni system, the Miedema model can be used to:

Estimate the enthalpy of formation for the DyNi intermetallic compound, providing a measure of its stability relative to the pure elements. researchgate.net

Predict the tendency for the formation of other intermetallic phases or amorphous alloys in the Dy-Ni system.

While generally providing qualitative or semi-quantitative predictions, the Miedema model is a valuable tool for initial screening and for providing input for more sophisticated thermodynamic assessments like the CALPHAD (Calculation of Phase Diagrams) method. taylorandfrancis.com

Structure Property Relationships and Fundamental Interactions in Dyni

Correlation Between Synthesis Parameters and Resultant Structural/Magnetic Characteristics

The synthesis methodology and subsequent processing parameters play a crucial role in defining the final structural and magnetic properties of DyNi. For instance, the sol-gel method has been utilized to synthesize Dy-doped nanocrystals, where the introduction of dysprosium influences the microstructure, including particle size and lattice parameters. nih.gov In sintered Nd-Fe-B magnets, the duration of Dy diffusion is a critical parameter that affects the coercivity and remanence of the material. researchgate.net Research has shown that increasing the diffusion time of Dy can enhance coercivity by modifying the grain boundaries. researchgate.net

Furthermore, studies on high-entropy alloys based on the RNi (R = rare earth) structure, including those with Dy, have demonstrated that while the lattice parameters can be maintained by substituting Dy with a combination of other rare-earth elements, the magnetic ordering temperature can be influenced. aip.orgarxiv.org For example, replacing Dy with a combination of Tb and Ho, which have similar magnetic interactions, does not significantly alter the magnetic ordering temperature. arxiv.orgresearchgate.net This highlights the sensitivity of the magnetic properties to the specific elemental composition established during synthesis.

Influence of Crystal Structure, Microstructure, and Defects on Magnetic and Electronic Behavior

DyNi crystallizes in the orthorhombic FeB-type structure in its ground state. dntb.gov.ua This crystal structure is a key determinant of its magnetic and electronic properties. The arrangement of Dy and Ni atoms within this lattice dictates the nature and strength of the magnetic interactions. Theoretical investigations using the full potential linear augmented plane wave (FP-LAPW) method have been employed to analyze the structural, electronic, and magnetic properties of DyNi in various polymorphs, confirming the FeB phase as the ground state. dntb.gov.ua

Interplay of Magnetic Exchange Interactions and Magnetocrystalline Anisotropy

The magnetic behavior of DyNi is governed by a delicate balance between magnetic exchange interactions and magnetocrystalline anisotropy. Magnetic exchange interactions are the forces that align or anti-align the magnetic moments of neighboring atoms. In intermetallic compounds like DyNi, these interactions can be complex, involving direct exchange between neighboring magnetic ions and indirect exchange mediated by conduction electrons (RKKY interaction). The strength and nature of these interactions determine the magnetic ordering temperature (Curie temperature for ferromagnets and Néel temperature for antiferromagnets) and the type of magnetic order (ferromagnetic, antiferromagnetic, or more complex structures).

Magnetocrystalline anisotropy refers to the directional dependence of the energy required to magnetize a material. wikipedia.org This property arises from the interaction of the electron orbitals with the crystal lattice (spin-orbit coupling) and is a primary source of coercivity in magnetic materials. wikipedia.org In DyNi, the strong magnetocrystalline anisotropy is largely due to the localized 4f electrons of the dysprosium ions. rsc.org The interplay between exchange interactions, which favor long-range magnetic order, and magnetocrystalline anisotropy, which dictates the preferred orientation of the magnetic moments, leads to the observed magnetic properties. For instance, a strong anisotropy can pin the magnetic moments in a specific direction, making the material a "hard" magnet.

Role of Dysprosium 4f Electrons and Nickel 3d Electrons in Directing Interatomic Bonding and Magnetic Properties

The distinct electronic configurations of dysprosium and nickel are fundamental to the magnetic and bonding characteristics of DyNi. Dysprosium, a rare-earth element, possesses a partially filled 4f electron shell. These 4f electrons are well-localized and are the primary source of the large magnetic moments and strong magnetocrystalline anisotropy in DyNi. mdpi.comrsc.org The number of 4f electrons significantly impacts the magnetic properties of rare-earth intermetallic compounds. aip.org

Effects of Controlled Atomic Disorder and High-Entropy States on Magnetic Ordering Temperatures

Introducing controlled atomic disorder, such as in high-entropy alloys (HEAs), can have a profound effect on the magnetic ordering temperatures of materials like DyNi. Studies on RNi systems, where R is a rare-earth element, have investigated the impact of creating a high-entropy state at the rare-earth site. aip.org By substituting Dy with a combination of other rare-earth elements, it is possible to increase the configurational entropy while maintaining the average lattice parameters and number of 4f electrons. aip.orgarxiv.org

Mechanistic Understanding of Field-Induced Spin-Flop Metamagnetism

Metamagnetism refers to a sudden, significant increase in magnetization in response to a small change in an applied magnetic field. aps.org In some antiferromagnetic materials, a specific type of metamagnetic transition known as a spin-flop can occur. This transition involves the abrupt reorientation of the sublattice magnetic moments from being antiparallel to the applied field to a configuration where they are nearly perpendicular to the field. aps.orgknu.ua

In the context of DyNi and related compounds, a field-induced metamagnetic transition from an antiferromagnetic to a ferromagnetic-like state has been observed. researchgate.net This transition is often accompanied by a significant change in magnetoresistance. researchgate.net The mechanism behind this spin-flop transition is the competition between the Zeeman energy, which favors alignment of the magnetic moments with the external field, and the magnetocrystalline anisotropy energy, which favors a specific crystallographic orientation of the moments. When the applied magnetic field reaches a critical value, the Zeeman energy overcomes the anisotropy energy, causing the spins to "flop" to a new, lower-energy configuration. The study of such field-induced transitions provides valuable insight into the anisotropic interactions within the material.

Compound NameFormula
Dysprosium--nickel (1/1)DyNi
DysprosiumDy
NickelNi
TerbiumTb
HolmiumHo
GadoliniumGd
ErbiumEr
Dysprosium OxideDy2O3
MolybdenumMo
NeodymiumNd
IronFe
BoronB

Q & A

Q. How can interdisciplinary approaches enhance understanding of Dy-Ni (1/1) applications in spintronics or hydrogen storage?

  • Methodological Answer : Integrate materials science with device engineering:
  • For spintronics, fabricate thin films via sputtering and measure spin-polarized currents using Hall probes.
  • For hydrogen storage, perform Sieverts apparatus measurements under controlled pressures and temperatures. Cross-disciplinary teams should define shared objectives and milestones using project management tools like Gantt charts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.